4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a methoxyphenoxy group and a prop-2-en-1-yl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where a methoxyphenol derivative reacts with the thieno[2,3-d]pyrimidine core.
Addition of the Prop-2-en-1-yl Side Chain: This can be done through an alkylation reaction using prop-2-en-1-yl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, bases, acids, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Shares a similar methoxyphenol structure but lacks the thieno[2,3-d]pyrimidine core.
4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a methoxy group and a prop-2-yn-1-yl side chain but differs in the core structure.
5-Methoxy-2-[2-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl]phenol: Features a thiazole and pyrazole ring system with methoxy and phenyl groups.
Uniqueness
The uniqueness of 4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-5,6-dimethylthieno[2,3-d]pyrimidine lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
315685-02-0 |
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Molecular Formula |
C18H18N2O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-(2-methoxy-4-prop-2-enylphenoxy)-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H18N2O2S/c1-5-6-13-7-8-14(15(9-13)21-4)22-17-16-11(2)12(3)23-18(16)20-10-19-17/h5,7-10H,1,6H2,2-4H3 |
InChI Key |
ZYPLMCQOQNDVON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=C(C=C(C=C3)CC=C)OC)C |
Origin of Product |
United States |
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